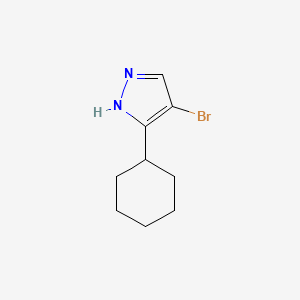
1-(3-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound “1-(3-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazole is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of a fluorophenyl group and a carboxylic acid group suggests that this compound may have interesting chemical and biological properties.
Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The presence of a carboxylic acid group could allow for reactions such as esterification or amide formation. The fluorophenyl group could potentially undergo reactions such as nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a carboxylic acid group would likely make the compound acidic. The fluorophenyl group could potentially affect the compound’s reactivity and stability .Scientific Research Applications
Aurora Kinase Inhibitor
One study discusses a compound structurally related to our subject compound, showing potential as an Aurora kinase inhibitor. This has implications in cancer treatment, as Aurora kinase inhibitors can play a crucial role in the development of anti-cancer drugs (ロバート ヘンリー,ジェームズ, 2006).
Crystal Structure Analysis
In 2013, a study synthesized and analyzed the crystal structures of similar pyrazole compounds. This research is significant for understanding the molecular configuration and potential applications in materials science or drug development (Wan-Sin Loh et al., 2013).
Spectral and Theoretical Investigations
A 2016 study conducted experimental and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of our compound. These investigations included NMR and FT-IR spectroscopy, which are essential for understanding the chemical properties and potential applications in various fields (S. Viveka et al., 2016).
Antiproliferative Activity
A study on similar pyrazole-3-carboxylic acid derivatives synthesized novel compounds and evaluated their antiproliferative activities. This research has implications in developing new treatments for cancer and other proliferative diseases (R. Kasımoğulları et al., 2015).
Insecticidal Activities
Research on aryl pyrazole derivatives containing fluorouracil, related to our compound, demonstrated insecticidal activities. This suggests potential applications in pest control and agriculture (Yue Chen et al., 2014).
Medicinal Applications
A study in 2019 explored the synthesis of novel pyrazoles and their medicinal properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. This underscores the potential pharmaceutical applications of pyrazole derivatives (P. Thangarasu et al., 2019).
Antifungal Properties
Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, related to the compound , showed significant antifungal activities. Such compounds could be crucial in addressing plant diseases and fungal infections (Shijie Du et al., 2015).
Future Directions
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-5-10(11(15)16)13-14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQPYKXTWOTIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)


![3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline](/img/structure/B1526786.png)
![7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B1526787.png)


![1-Azido-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1526790.png)
